molecular formula C12H13BrN2O2S B8799929 tert-Butyl (2-bromobenzo[d]thiazol-6-yl)carbamate

tert-Butyl (2-bromobenzo[d]thiazol-6-yl)carbamate

Cat. No. B8799929
M. Wt: 329.21 g/mol
InChI Key: FCURNPDMPRPJOD-UHFFFAOYSA-N
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Patent
US08163928B2

Procedure details

Triethylamine (1.94 mL, 13.9 mmol) and diphenylphosphoryl azide (2.76 mL, 12.8 mmol) were added to a solution of 2-bromo-1,3-benzothiazole-6-carboxylic acid (3.0 g, 11.6 mmol) in tert-butanol (100 mL) and the reaction mixture was stirred at 80° C. for 4 h. The solvent was evaporated under reduced pressure and the residue was subjected to flash chromatography (Heptane/EtOAc gradient) to give tert-butyl (2-bromo-1,3-benzothiazol-6-yl)carbamate (1.1 g) as a white solid. MS m/z (M+H) 329, 331.
Quantity
1.94 mL
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])[CH2:4]C)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:15])C=CC=CC=1.[Br:25][C:26]1[S:27][C:28]2C=C(C(O)=O)[CH:32]=[CH:31][C:29]=2[N:30]=1.[C:38]([OH:42])([CH3:41])([CH3:40])[CH3:39]>>[Br:25][C:26]1[S:27][C:28]2[CH:7]=[C:6]([NH:3][C:4](=[O:15])[O:42][C:38]([CH3:41])([CH3:40])[CH3:39])[CH:32]=[CH:31][C:29]=2[N:30]=1

Inputs

Step One
Name
Quantity
1.94 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.76 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1SC2=C(N1)C=CC(=C2)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 80° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1SC2=C(N1)C=CC(=C2)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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